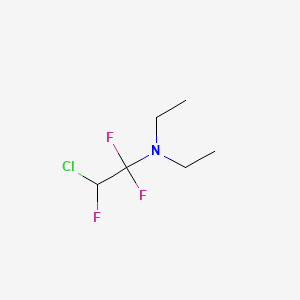
(2-Chloro-1,1,2-trifluoroethyl)diethylamine
Cat. No. B1581288
Key on ui cas rn:
357-83-5
M. Wt: 189.6 g/mol
InChI Key: BDZHKUAKSMWSAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04876352
Procedure details


Chlorotrifluoroethylene (454 g; 3.91 mole) is bubbled into diethylamine (350 g; 4.8 mole) over about 6 hours while the temperature is maintained at 30°-45° C. by use of an ice bath. The mixture is stirred overnight at room temperature and then distilled in vacuo to give 415 g (2.2M) of N-(2-chloro-1,1,2-trifluoroethyl)-diethylamine.


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]([F:6])=[C:3]([F:5])[F:4].[CH2:7]([NH:9][CH2:10][CH3:11])[CH3:8]>>[Cl:1][CH:2]([F:6])[C:3]([N:9]([CH2:10][CH3:11])[CH2:7][CH3:8])([F:5])[F:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
454 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=C(F)F)F
|
|
Name
|
|
|
Quantity
|
350 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is maintained at 30°-45° C. by use of an ice bath
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled in vacuo
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(C(F)(F)N(CC)CC)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MOLARITY | ||
| AMOUNT: MASS | 415 g | |
| YIELD: CALCULATEDPERCENTYIELD | 56% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
